
7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one: is a chemical compound with the molecular formula C16H17NO3 It is a derivative of benzazepine, characterized by the presence of methoxy groups at the 7th and 8th positions and a phenyl group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with phenylmagnesium bromide, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: Its structural similarity to benzodiazepines suggests potential anxiolytic, anticonvulsant, and sedative properties .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its role in the production of bradycardic agents and isoform-selective f-current blockers highlights its industrial significance .
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to GABA-A receptors in the central nervous system, similar to benzodiazepines. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . Additionally, the compound may interact with ion channels and neurotransmitter receptors, modulating neuronal activity and producing therapeutic effects.
Comparaison Avec Des Composés Similaires
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A closely related compound with similar structural features but lacking the phenyl group at the 5th position.
Benzodiazepines: A class of compounds with a similar core structure, widely used for their anxiolytic and sedative effects.
Uniqueness: 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and pharmacological properties. The presence of methoxy groups and a phenyl ring enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate for drug development .
Propriétés
Numéro CAS |
78533-15-0 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
7,8-dimethoxy-5-phenyl-1,3-dihydro-3-benzazepin-2-one |
InChI |
InChI=1S/C18H17NO3/c1-21-16-8-13-9-18(20)19-11-15(12-6-4-3-5-7-12)14(13)10-17(16)22-2/h3-8,10-11H,9H2,1-2H3,(H,19,20) |
Clé InChI |
SEPIDTQHTMIYQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CC(=O)NC=C2C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


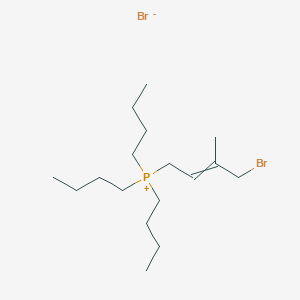
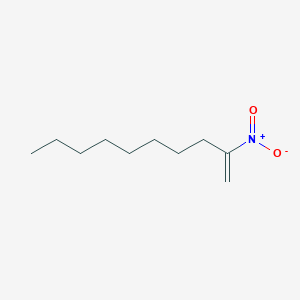
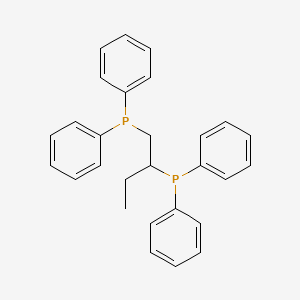
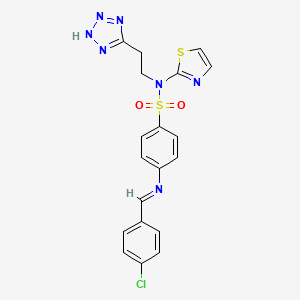
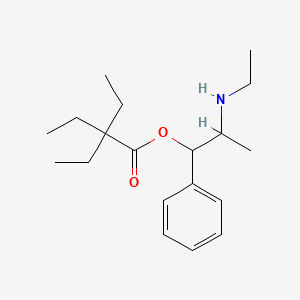
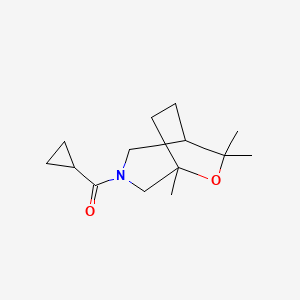
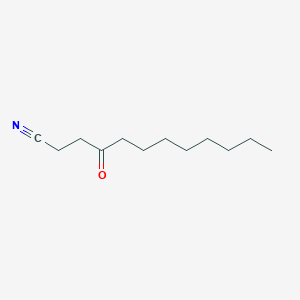
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
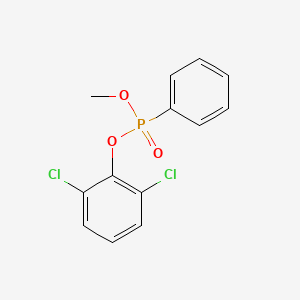
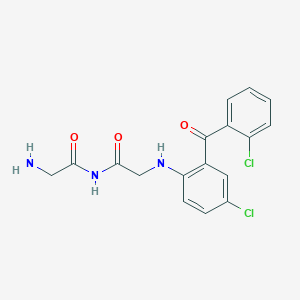
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)


